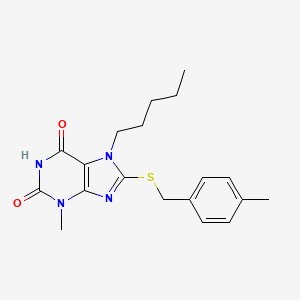

3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by substitutions at positions 3, 7, and 8 of the purine core. Its structure includes:

- 3-Methyl group: Enhances metabolic stability by blocking oxidation at the N3 position.

- 8-((4-Methylbenzyl)thio) group: Introduces steric bulk and sulfur-based reactivity, influencing receptor binding .

The molecular formula is C₁₈H₂₂N₄O₂S (molecular weight: 358.45 g/mol), with a thioether linkage distinguishing it from oxygen-based analogs.

Properties

IUPAC Name |

3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-4-5-6-11-23-15-16(22(3)18(25)21-17(15)24)20-19(23)26-12-14-9-7-13(2)8-10-14/h7-10H,4-6,11-12H2,1-3H3,(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOCLUCGZJUKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a purine core with various substituents, suggests possible interactions with biological systems that merit detailed investigation.

Chemical Structure and Properties

The chemical formula of 3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is , and it has a CAS number of 385394-95-6. Its structural features include:

- A methyl group at position 3,

- A pentyl chain at position 7,

- A thioether linkage at position 8.

This complex structure allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioether group enhances its binding affinity to certain biological targets, potentially modulating enzymatic activity or receptor signaling pathways. While specific mechanisms remain under investigation, preliminary studies suggest interactions with phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways involving cyclic nucleotides.

Antimicrobial Properties

Research indicates that purine derivatives can exhibit antimicrobial activity. For instance, compounds similar to 3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione have shown efficacy against various bacterial strains in vitro. The mechanism may involve inhibition of bacterial DNA synthesis or disruption of cell membrane integrity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, possibly through modulation of signaling pathways associated with cell survival and growth.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited a significant zone of inhibition compared to control groups.

- : Suggests potential as an antimicrobial agent.

-

Anticancer Activity Assessment :

- Objective : Investigate effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to assess cell viability.

- Results : Notable reduction in cell viability at concentrations above 10 µM.

- : Indicates promising anticancer activity warranting further exploration.

Data Table of Biological Activities

Comparison with Similar Compounds

Substituent-Driven Receptor Affinity

- Compound from : 3,7-Dimethyl-8-(2,3-dichlorophenylpiperazine)-purine-2,6-dione Key Differences: Replaces the 7-pentyl and 8-thio groups with a piperazine moiety. Impact: Exhibits high 5-HT₆/D₂ receptor affinity due to the polar piperazine group, unlike the lipophilic 7-pentyl chain in the target compound .

Compound from : 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-purine-2,6-dione

Functional Group Reactivity

- Compound from : 7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-purine-2,6-dione Key Differences: Sulfonyl group at position 8 vs. thioether. Impact: Sulfonyl groups increase electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity compared to thioethers.

Compound from : 7-Benzyl-8-(isopentylthio)-3-methyl-purine-2,6-dione

Physicochemical and Pharmacokinetic Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.